molecular formula C14H20N2O B12532230 (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one CAS No. 831194-42-4

(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one

Cat. No.: B12532230
CAS No.: 831194-42-4
M. Wt: 232.32 g/mol
InChI Key: FHRHGXYSEVTCHR-UHFFFAOYSA-N
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Description

(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group attached to a butanone backbone, with a dimethylaminoethyl group linked through an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one typically involves the condensation of 1-phenylbutan-1-one with 2-(dimethylamino)ethylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

1-Phenylbutan-1-one+2-(Dimethylamino)ethylamine(3E)-3-[2-(Dimethylamino)ethyl]imino-1-phenylbutan-1-one+H2O\text{1-Phenylbutan-1-one} + \text{2-(Dimethylamino)ethylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 1-Phenylbutan-1-one+2-(Dimethylamino)ethylamine→(3E)-3-[2-(Dimethylamino)ethyl]imino-1-phenylbutan-1-one+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The imine bond can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine bond allows it to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylpropan-1-one
  • (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylpentan-1-one
  • (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylhexan-1-one

Uniqueness

(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

831194-42-4

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-[2-(dimethylamino)ethylimino]-1-phenylbutan-1-one

InChI

InChI=1S/C14H20N2O/c1-12(15-9-10-16(2)3)11-14(17)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3

InChI Key

FHRHGXYSEVTCHR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN(C)C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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